molecular formula C19H21NO5 B4302844 3-(3,4-dimethoxyphenyl)-3-[(2-methylbenzoyl)amino]propanoic acid

3-(3,4-dimethoxyphenyl)-3-[(2-methylbenzoyl)amino]propanoic acid

Cat. No. B4302844
M. Wt: 343.4 g/mol
InChI Key: IJOFQDVWHVHWMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-dimethoxyphenyl)-3-[(2-methylbenzoyl)amino]propanoic acid, also known as DMPAA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPAA is a member of the class of amino acids and has a molecular formula of C19H21NO5. In

Mechanism Of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-3-[(2-methylbenzoyl)amino]propanoic acid is not fully understood. However, it has been suggested that 3-(3,4-dimethoxyphenyl)-3-[(2-methylbenzoyl)amino]propanoic acid exerts its antitumor activity through the inhibition of tubulin polymerization, which is essential for cell division. 3-(3,4-dimethoxyphenyl)-3-[(2-methylbenzoyl)amino]propanoic acid has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the pathogenesis of various inflammatory diseases.

Biochemical And Physiological Effects

3-(3,4-dimethoxyphenyl)-3-[(2-methylbenzoyl)amino]propanoic acid has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 3-(3,4-dimethoxyphenyl)-3-[(2-methylbenzoyl)amino]propanoic acid inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 3-(3,4-dimethoxyphenyl)-3-[(2-methylbenzoyl)amino]propanoic acid has also been shown to inhibit the production of reactive oxygen species, which are involved in the pathogenesis of various diseases, including cancer and neurodegenerative diseases. In vivo studies have shown that 3-(3,4-dimethoxyphenyl)-3-[(2-methylbenzoyl)amino]propanoic acid exhibits anti-inflammatory activity in animal models of inflammatory diseases, such as rheumatoid arthritis and colitis.

Advantages And Limitations For Lab Experiments

3-(3,4-dimethoxyphenyl)-3-[(2-methylbenzoyl)amino]propanoic acid has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. It exhibits high purity and stability, making it suitable for various analytical techniques, such as mass spectrometry and nuclear magnetic resonance spectroscopy. However, 3-(3,4-dimethoxyphenyl)-3-[(2-methylbenzoyl)amino]propanoic acid has some limitations for lab experiments. It is relatively expensive compared to other amino acids, and its synthesis requires several steps, which can be time-consuming.

Future Directions

3-(3,4-dimethoxyphenyl)-3-[(2-methylbenzoyl)amino]propanoic acid has several potential future directions. In medicinal chemistry, 3-(3,4-dimethoxyphenyl)-3-[(2-methylbenzoyl)amino]propanoic acid could be used as a lead compound for the development of new drugs for cancer and inflammatory diseases. In drug discovery, 3-(3,4-dimethoxyphenyl)-3-[(2-methylbenzoyl)amino]propanoic acid could be used as a building block for the synthesis of new bioactive compounds. In materials science, 3-(3,4-dimethoxyphenyl)-3-[(2-methylbenzoyl)amino]propanoic acid could be used as a monomer for the synthesis of new polymers with potential applications in drug delivery and tissue engineering. Additionally, further studies are needed to fully understand the mechanism of action of 3-(3,4-dimethoxyphenyl)-3-[(2-methylbenzoyl)amino]propanoic acid and its potential applications in various fields.
Conclusion
In conclusion, 3-(3,4-dimethoxyphenyl)-3-[(2-methylbenzoyl)amino]propanoic acid is a synthetic compound with potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of 3-(3,4-dimethoxyphenyl)-3-[(2-methylbenzoyl)amino]propanoic acid and its applications in various fields.

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-3-[(2-methylbenzoyl)amino]propanoic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, 3-(3,4-dimethoxyphenyl)-3-[(2-methylbenzoyl)amino]propanoic acid has been shown to exhibit antitumor and anti-inflammatory activities, making it a potential candidate for the development of new drugs. In drug discovery, 3-(3,4-dimethoxyphenyl)-3-[(2-methylbenzoyl)amino]propanoic acid has been used as a building block for the synthesis of various bioactive compounds. In materials science, 3-(3,4-dimethoxyphenyl)-3-[(2-methylbenzoyl)amino]propanoic acid has been used as a monomer for the synthesis of polymers with potential applications in drug delivery and tissue engineering.

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-3-[(2-methylbenzoyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-12-6-4-5-7-14(12)19(23)20-15(11-18(21)22)13-8-9-16(24-2)17(10-13)25-3/h4-10,15H,11H2,1-3H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJOFQDVWHVHWMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(CC(=O)O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dimethoxyphenyl)-3-{[(2-methylphenyl)carbonyl]amino}propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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